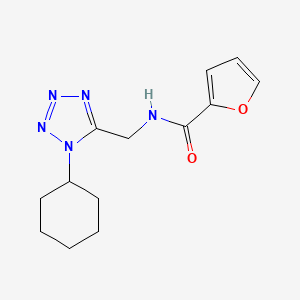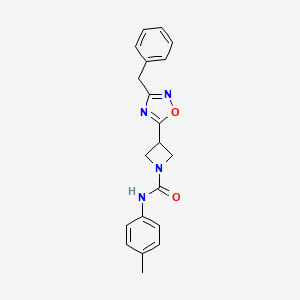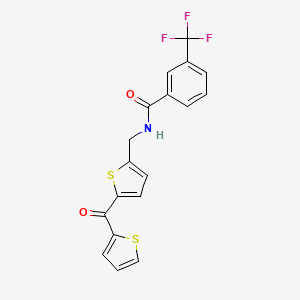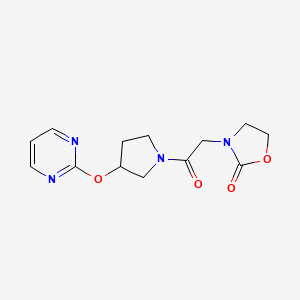![molecular formula C21H23N5O4 B2397730 ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919009-58-8](/img/structure/B2397730.png)
ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
Imidazol-2-ylidenes, a class of N-heterocyclic carbenes (NHCs), have demonstrated efficiency as catalysts in transesterification and acylation reactions, crucial for organic synthesis. These catalysts facilitate the transformation of various esters and alcohols under mild conditions, showcasing their potential in enhancing the synthesis of complex molecules, including those structurally related or analogous to the given compound. The use of NHCs in catalysis represents a significant advancement in the development of more efficient, selective, and eco-friendly synthetic methods (Grasa, Gueveli, Singh, & Nolan, 2003).
Antioxidant Properties from Natural Sources
Research on substituted aryl meroterpenoids from the red seaweed Hypnea musciformis revealed potential antioxidant activities. These compounds, structurally diverse and rich in hydrophobic and steric elements, have shown promising results in inhibiting radical species and chelating metal ions, highlighting the potential of natural products in yielding compounds with antioxidant capabilities. This insight suggests that structurally related compounds, including the one , may also possess or contribute to antioxidant activities, warranting further investigation into their utility in pharmaceutical and food industries (Chakraborty, Joseph, Joy, & Raola, 2016).
Chemical Stability and Reactivity
The study of 1-ethyl-3-methyl-imidazolium acetate ([EMIM][OAc]), a widely used ionic liquid, revealed rapid and spontaneous reactions on the surfaces of polar glass plates, leading to the formation of N-heterocyclic carbene (NHC) and acetic acid. This reaction increases ion diffusivity by dissociating the cation and anion in the ionic liquid. This research provides valuable insights into the chemical stability and reactivity of ionic liquids and related compounds, highlighting the potential for their application in various industrial and research settings (Filippov, Antzutkin, & Shah, 2019).
Antimicrobial and Antioxidant Synthesis
The synthesis and evaluation of new compounds with 1H-imidazole structures have demonstrated significant antimicrobial activities. These compounds, developed through innovative synthetic pathways, offer promising leads for the development of new antimicrobial agents. Their structural features and biological activities provide a foundation for further research into compounds with potential applications in combating microbial resistance and oxidative stress (Al-badrany, Mohammed, & Alasadi, 2019).
Propriétés
IUPAC Name |
ethyl 2-[4,7-dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-5-30-16(27)12-24-14(3)10-25-17-18(22-20(24)25)23(4)21(29)26(19(17)28)11-15-9-7-6-8-13(15)2/h6-10H,5,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPXKHSVSNWMGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)


![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)



![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)
![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)


